molecular formula C13H15ClN2O3 B13498694 4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid hydrochloride

4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid hydrochloride

Cat. No.: B13498694
M. Wt: 282.72 g/mol
InChI Key: WAWRWHWCRZTTKG-UHFFFAOYSA-N
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Description

4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid hydrochloride is a compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Properties

Molecular Formula

C13H15ClN2O3

Molecular Weight

282.72 g/mol

IUPAC Name

4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid;hydrochloride

InChI

InChI=1S/C13H14N2O3.ClH/c14-10(5-6-12(16)17)13(18)9-7-15-11-4-2-1-3-8(9)11;/h1-4,7,10,15H,5-6,14H2,(H,16,17);1H

InChI Key

WAWRWHWCRZTTKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(CCC(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid hydrochloride typically involves multicomponent reactions (MCRs). MCRs are advantageous as they are high-yielding, operationally friendly, and time- and cost-effective . The indole nucleus, being an essential chemical precursor, undergoes various reactions to form the desired compound. Common reagents used in these reactions include indole-3-carbaldehyde and other indole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable MCRs and the optimization of reaction conditions to ensure high yield and purity. The use of heterogeneous solid acid catalysts, such as silica-supported P2O5, has been reported in similar syntheses .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various indole derivatives with modified functional groups, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus binds with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound in scientific research and potential therapeutic applications .

Biological Activity

4-Amino-5-(1H-indol-3-yl)-5-oxopentanoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial properties, cytotoxicity, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure that includes an indole moiety, which is often associated with various biological activities. The presence of amino and oxo groups contributes to its potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this structure. For instance, derivatives of indole have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

A comparative study assessed the antibacterial activity of several indole derivatives, including those similar to 4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid hydrochloride. The minimal inhibitory concentrations (MICs) and minimal bactericidal concentrations (MBCs) were determined using standard microdilution methods.

CompoundMIC (µM)MBC (µM)Bacteria Tested
5d37.9 - 113.857.8 - 118.3Staphylococcus aureus, Escherichia coli
5g36.5 - 211.573.3 - 282.0Listeria monocytogenes, Pseudomonas aeruginosa
5k75.9 - 151.7150 - 300Enterococcus faecalis

The most active compound, identified as 5d , exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on human cell lines, including HEK-293 (human embryonic kidney cells). Results indicated low cytotoxicity, suggesting a favorable selectivity index for therapeutic applications.

Cytotoxicity Results

Cell LineIC50 (µM)
HEK-293>500
HepG2 (liver cancer)250 - 400

These findings indicate that while the compound exhibits antimicrobial activity, it maintains a reasonable safety profile in non-cancerous cells .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the indole moiety plays a crucial role in interacting with bacterial enzymes or receptors, disrupting essential cellular processes.

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